2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolopyrimidine family, a class of heterocyclic compounds known for their diverse pharmacological and agrochemical applications. Its structure features:
- A triazolopyrimidine core with a fused 1,2,4-triazole and pyrimidine ring system.
- 3-Fluorophenyl and 2-methoxyphenyl substituents at positions 7 and N, respectively.
- An ethylsulfanyl group at position 2 and a methyl group at position 3.
- A carboxamide functional group at position 4.
Triazolopyrimidines are frequently explored as enzyme inhibitors (e.g., dihydroorotate dehydrogenase in malaria ), antitumor agents , and antibacterial compounds . The fluorophenyl and methoxyphenyl groups likely enhance target binding via hydrophobic and π-π interactions, while the ethylsulfanyl moiety may influence solubility and metabolic stability .
Properties
IUPAC Name |
2-ethylsulfanyl-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-4-31-22-26-21-24-13(2)18(20(29)25-16-10-5-6-11-17(16)30-3)19(28(21)27-22)14-8-7-9-15(23)12-14/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQBDXDSKDPKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step reaction sequence. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations :
- Ethylsulfanyl at R2 in the target compound contrasts with dimethylaminomethyl in derivatives, which could alter electronic properties and steric bulk .
Key Observations :
Key Observations :
- Fluorophenyl and chlorophenyl groups correlate with antiparasitic activity ( vs. 8) .
- The methoxyphenyl group in derivatives may enhance CNS permeability due to increased lipophilicity .
Physicochemical and Crystallographic Properties
Biological Activity
The compound 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, notable for its complex structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its efficacy against various diseases.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Ethylsulfanyl group : Enhances solubility and may influence receptor binding.
- Fluorophenyl group : Known to modulate lipophilicity and biological activity.
- Methoxyphenyl group : Potentially increases stability and bioavailability.
Synthesis
The synthesis typically involves multi-step reactions that can include:
- Cyclocondensation : To form the triazole ring.
- Substitution reactions : For introducing the ethylsulfanyl and fluorophenyl groups.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity levels.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation and could potentially act on pathways related to cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Anticancer Activity
Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that it exhibits cytotoxicity against breast (MCF-7), colon (HCT-116), and lung cancer cell lines.
- The IC50 values for these activities are critical indicators of its potency.
Other Biological Activities
Beyond anticancer properties, the compound has shown promise in other areas:
- Antioxidant Activity : Exhibits potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
- Antimicrobial Properties : Some derivatives have been tested against pathogenic bacteria with promising results.
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various triazolopyrimidine derivatives, including the target compound. The results indicated that modifications in the structure significantly influenced activity levels against different cancer types.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism of action through molecular docking studies. It was found that the compound binds effectively to the active site of target enzymes, suggesting a competitive inhibition mechanism.
Recent Advances
Recent research has shifted towards optimizing the synthesis process for better yields and exploring structure-activity relationships (SAR) to enhance efficacy and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
